methyl 2-[(phenylamino)sulfanyl]benzoate
Description
Methyl 2-[(phenylamino)sulfanyl]benzoate is a benzoate ester derivative featuring a phenylamino sulfanyl (–S–NH–C₆H₅) substituent at the 2-position of the benzene ring. The compound’s reactivity and properties are influenced by the sulfanyl linkage and aromatic substituents, which distinguish it from other benzoate derivatives .
Properties
CAS No. |
34757-99-8 |
|---|---|
Molecular Formula |
C14H13NO2S |
Molecular Weight |
259.33g/mol |
IUPAC Name |
methyl 2-anilinosulfanylbenzoate |
InChI |
InChI=1S/C14H13NO2S/c1-17-14(16)12-9-5-6-10-13(12)18-15-11-7-3-2-4-8-11/h2-10,15H,1H3 |
InChI Key |
RXQDWALLLVIUHZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1SNC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SNC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(anilinosulfanyl)benzoate typically involves the reaction of methyl 2-mercaptobenzoate with aniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of methyl 2-(anilinosulfanyl)benzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: methyl 2-[(phenylamino)sulfanyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anilinosulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Substituted benzoates with different functional groups.
Scientific Research Applications
Chemistry: methyl 2-[(phenylamino)sulfanyl]benzoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a probe to investigate the activity of sulfhydryl-containing enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Industry: In the industrial sector, methyl 2-(anilinosulfanyl)benzoate is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-(anilinosulfanyl)benzoate involves its interaction with specific molecular targets. The anilinosulfanyl group can form covalent bonds with sulfhydryl groups in proteins, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions.
Comparison with Similar Compounds
Substituent Analysis and Molecular Features
The table below compares methyl 2-[(phenylamino)sulfanyl]benzoate with structurally related compounds, emphasizing substituents, molecular formulas, and applications:
Key Observations :
- Sulfanyl vs. Sulfonyl Linkages : The target compound’s sulfanyl (–S–) group contrasts with sulfonyl (–SO₂–) groups in herbicides like triflusulfuron methyl ester. Sulfonyl derivatives exhibit stronger electron-withdrawing effects, enhancing their binding to acetolactate synthase (ALS) in plants, a key mechanism in herbicides .
- Aromatic vs. Heterocyclic Substituents: Unlike triflusulfuron’s triazine ring or the tetrahydroquinoline group in ’s compound, the target’s phenylamino group lacks nitrogen-rich heterocycles.
Physicochemical Properties
- Polarity: The phenylamino sulfanyl group introduces moderate polarity, intermediate between the highly polar sulfonylurea herbicides (e.g., logP ~1.5 for triflusulfuron) and lipophilic benzyloxy derivatives (logP ~3.2 for methyl 4-(benzyloxy) analog) .
- Stability : Sulfanyl linkages are less oxidation-prone than thiol (–SH) groups but more reactive than sulfonamides. This may limit the compound’s environmental persistence compared to sulfonylureas .
Functional and Application Differences
- Agrochemical Potential: Sulfonylureas (e.g., triflusulfuron) are ALS inhibitors with nanogram-level herbicidal activity. The target compound’s lack of a triazine ring and urea bridge suggests a divergent mode of action, possibly targeting alternative pathways .
- Pharmaceutical Relevance: Quinolinyl-sulfanyl analogs () are explored for receptor modulation (e.g., kinase inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
